molecular formula C13H18N2O4S B6273851 tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate CAS No. 1389949-90-9

tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate

Cat. No. B6273851
CAS RN: 1389949-90-9
M. Wt: 298.4
InChI Key:
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Description

Tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate (TBSI) is a sulfonamide derivative of the indole-1-carboxylic acid (ICA) family. It is a white crystalline solid that is soluble in water and ethanol, and has a molecular weight of 297.4 g/mol. TBSI is used as a reagent in laboratory experiments, and has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology.

Scientific Research Applications

Tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. In medicine, tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate has been studied for its potential as an antibacterial agent, as well as for its ability to inhibit the growth of certain types of cancer cells. In biochemistry, tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate has been studied for its ability to inhibit enzymes involved in the metabolism of fatty acids and cholesterol. In pharmacology, tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate has been studied for its ability to modulate the activity of certain receptors and ion channels, which may be useful in the development of new drugs.

Mechanism of Action

The exact mechanism of action of tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate is still unknown. However, it is believed that tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate binds to certain proteins, such as enzymes involved in the metabolism of fatty acids and cholesterol, and modulates their activity. In addition, tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate has been shown to bind to certain receptors and ion channels, which may be responsible for its ability to modulate the activity of these proteins.
Biochemical and Physiological Effects
tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate has been shown to inhibit the activity of certain enzymes involved in the metabolism of fatty acids and cholesterol. In addition, tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate has been shown to modulate the activity of certain receptors and ion channels, which may be responsible for its ability to modulate the activity of these proteins. Furthermore, tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate has been shown to have antibacterial and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The main advantage of using tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate in laboratory experiments is that it is a relatively inexpensive reagent that is readily available. In addition, tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate is soluble in water and ethanol, which makes it easy to work with. However, the exact mechanism of action of tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate is still unknown, so it is difficult to predict the exact effects of using tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate in laboratory experiments.

Future Directions

• Further research is needed to better understand the exact mechanism of action of tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate.
• Studies should be conducted to determine the effects of tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate on other enzymes and proteins.
• Research should be conducted to explore the potential of tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate as an antibacterial and anti-cancer agent.
• Studies should be conducted to determine the effects of tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate on other receptors and ion channels.
• Research should be conducted to explore the potential of tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate as a therapeutic agent for various diseases.
• Studies should be conducted to determine the potential toxicity of tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate.
• Research should be conducted to explore the potential of tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate as a diagnostic tool.
• Studies should be conducted to determine the effects of tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate on cell proliferation and differentiation.

Synthesis Methods

Tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate can be synthesized in two steps. The first step involves the condensation of the tert-butyl ester of 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylic acid (SBICA) with 1-chloro-2,3-dihydro-1H-indole-1-carboxylic acid (CICA) in the presence of triethylamine (TEA) and dichloromethane (DCM) at room temperature. The resulting product is then treated with potassium carbonate and the solvent is evaporated to yield tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate involves the reaction of tert-butyl 2,3-dihydro-1H-indole-1-carboxylate with sulfamic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate.", "Starting Materials": [ "tert-butyl 2,3-dihydro-1H-indole-1-carboxylate", "sulfamic acid", "N,N'-dicyclohexylcarbodiimide (DCC)" ], "Reaction": [ "Step 1: Dissolve tert-butyl 2,3-dihydro-1H-indole-1-carboxylate and sulfamic acid in a suitable solvent such as dichloromethane.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture and stir for several hours at room temperature.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "Step 4: Concentrate the filtrate under reduced pressure to obtain tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate as a white solid." ] }

CAS RN

1389949-90-9

Product Name

tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate

Molecular Formula

C13H18N2O4S

Molecular Weight

298.4

Purity

95

Origin of Product

United States

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